![molecular formula C18H18O6 B1588275 (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate CAS No. 622-00-4](/img/structure/B1588275.png)
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Overview
Description
Scientific Research Applications
Metal Ions Coordination and Synthesis of Complexes
L-Tartaric Acid Dibenzyl Ester derivatives have shown a significant tendency to form complexes with metal ions such as Fe(III) , Ni(II) , and Cu(II) . The ability to form stable complexes is crucial for applications in organometallic chemistry and catalysis . These complexes can be detected and analyzed using techniques like UV-Vis and IR spectroscopy .
Antimicrobial Activity
Derivatives of L-Tartaric Acid, including the Dibenzyl Ester, have been evaluated for their antimicrobial properties. They have shown noticeable activity against microorganisms such as Escherichia coli , Pseudomonas aeruginosa , Yersinia pseudotuberculosis , Enterococcus faecalis , Staphylococcus aureus , and Candida albicans . This opens up potential applications in the development of new antimicrobial agents .
Chiral Separations in Chromatography
The compound’s derivatives are used in chromatographic methods like HPLC , GC , and TLC for the separation of enantiomers. This is particularly important in the pharmaceutical industry, where the separation of chiral drugs is necessary due to the different bioactivities of individual enantiomers .
Organic Asymmetric Catalysis
L-Tartaric Acid Dibenzyl Ester can be used as a ligand to synthesize chiral transition metal complexes. These complexes have potential utility in organic asymmetric catalysis , which is a key process in the production of enantiomerically pure pharmaceuticals .
Synthesis of Chiral Salts
The compound is utilized as a chiral resolving agent for the resolution of racemic mixtures. It helps in producing chiral salts, which are essential for the synthesis of optically active compounds used in various scientific applications .
Intermediate for Organic Synthesis
Dibenzyl L-Tartrate serves as an intermediate in organic chemical synthesis. Its role as an intermediate is vital for the preparation of a wide range of organic compounds, which can have applications in material science, drug development, and more .
Development of Nucleoside Analogues
The compound’s derivatives are used for the synthesis of novel complex nucleosides. These nucleosides can be studied for their antimicrobial activity, providing a pathway for the development of new classes of antiviral and anticancer drugs .
Agrochemical Applications
L-Tartaric Acid derivatives, including the Dibenzyl Ester, are utilized as agrochemicals. They play a role in the synthesis of compounds that can act as pesticides or herbicides , contributing to the agricultural industry .
Safety and Hazards
properties
IUPAC Name |
dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427315 | |
Record name | L-Tartaric Acid Dibenzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate | |
CAS RN |
4079-56-5, 622-00-4 | |
Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tartaric Acid Dibenzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for Dibenzyl L-Tartrate?
A1: Dibenzyl L-Tartrate can be synthesized using boric acid as a catalyst in the esterification reaction between tartaric acid and benzyl alcohol. [] This method proves to be efficient and allows for the reuse of the boric acid catalyst.
Q2: What is the role of Dibenzyl L-Tartrate in polymer synthesis?
A2: Dibenzyl L-Tartrate serves as a valuable monomer in synthesizing polyesters and polyurethanes. [] It reacts with various acyl chlorides (like succinyl chloride, adipoly chloride, and telephthaloyl chloride) to form polyesters. Similarly, it reacts with diisocyanates (like hexamethylene diisocyanate, toluene 2,4-diisocyanate, and methylene-bis(4-phenyl isocyanate)) to yield polyurethanes.
Q3: Can Dibenzyl L-Tartrate be used in the synthesis of complex natural products?
A4: Yes, Dibenzyl L-Tartrate plays a crucial role in synthesizing (−)-chicoric acid, a natural product found in Echinacea with immunostimulatory and HIV-1 integrase inhibitory properties. [] In this synthesis, Dibenzyl L-Tartrate reacts with a caffeic acid derivative, ultimately leading to the formation of (−)-chicoric acid after a series of reactions.
Q4: Are there any computational studies exploring Dibenzyl L-Tartrate derivatives?
A5: Research using molecular topology has investigated Dibenzyl L-Tartrate derivatives as potential therapeutic agents for ulcerative colitis. [, ] This approach involves analyzing the structural characteristics of molecules to predict their biological activities. These studies highlight the potential of Dibenzyl L-Tartrate derivatives in medicinal chemistry.
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